
4-Chloro-4-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4-methylheptane is an organic compound with the molecular formula C8H17Cl. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by a heptane backbone with a chlorine atom and a methyl group attached to the fourth carbon atom. The presence of the chlorine atom makes it a halogenated alkane, which can exhibit unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-4-methylheptane can be synthesized through various methods. One common approach involves the chlorination of 4-methylheptane. This reaction typically requires the use of chlorine gas (Cl2) and ultraviolet light or heat to initiate the free radical chlorination process. The reaction can be represented as follows:
C8H18+Cl2→C8H17Cl+HCl
In this reaction, 4-methylheptane reacts with chlorine gas to form this compound and hydrogen chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, catalysts may be employed to enhance the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4-methylheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield 4-methylheptanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes. For instance, reacting with potassium tert-butoxide (KOtBu) can produce 4-methylheptene.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, and reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as a solvent, and elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
4-Methylheptanol: Formed through nucleophilic substitution with NaOH.
4-Methylheptene: Formed through elimination with KOtBu.
Oxidation Products: Various carboxylic acids, ketones, or aldehydes, depending on the oxidation conditions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4-methylheptane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used as a starting material for the synthesis of potential drug candidates.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or surfactants.
Environmental Studies: Research on the environmental impact and degradation pathways of halogenated alkanes often involves compounds like this compound.
Wirkmechanismus
The mechanism of action of 4-chloro-4-methylheptane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond and resulting in the formation of an alkene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylheptane: Similar structure but with the chlorine atom on the third carbon.
4-Chloro-2-methylheptane: Similar structure but with the chlorine atom on the second carbon.
4-Bromo-4-methylheptane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-4-methylheptane is unique due to the specific positioning of the chlorine atom and the methyl group on the fourth carbon. This specific arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other isomers and halogenated alkanes.
Eigenschaften
CAS-Nummer |
61764-94-1 |
|---|---|
Molekularformel |
C8H17Cl |
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
4-chloro-4-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
WKOJWXPNSRJQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)
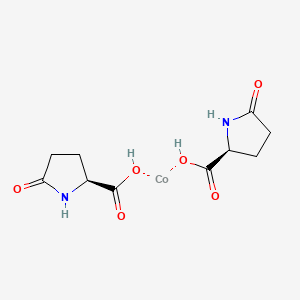
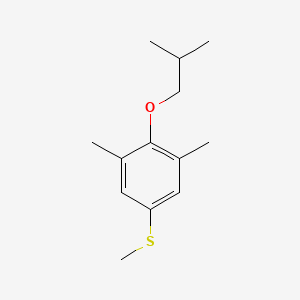
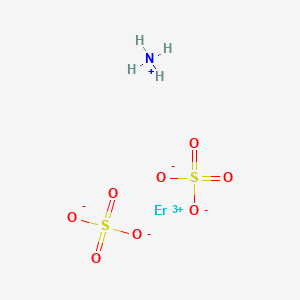
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

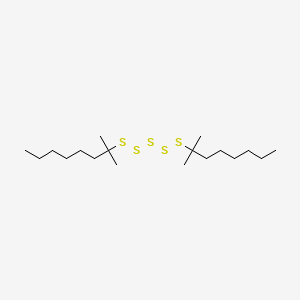



![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)

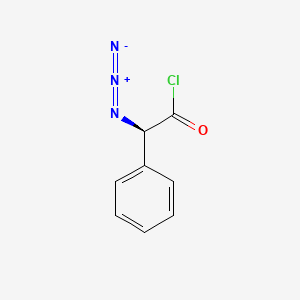
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
